molecular formula C22H22F2N6O2S B15132636 N-(2,5-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

N-(2,5-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No.: B15132636
M. Wt: 472.5 g/mol
InChI Key: UTAGEWAUGMIMMP-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a complex organic compound that features a variety of functional groups, including fluorinated aromatic rings, a methoxy group, and a pentaazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide likely involves multiple steps, including the formation of the pentaazatricyclic core, introduction of the methoxyphenyl group, and subsequent attachment of the difluorophenyl and acetamide moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow chemistry or other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing specific functional groups.

    Substitution: Replacing functional groups with other substituents.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products would depend on the specific reactions performed. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might serve as a probe for studying enzyme interactions or as a potential therapeutic agent.

Medicine

In medicine, its unique structure could be explored for drug development, particularly for targeting specific biological pathways.

Industry

In industry, it could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other fluorinated aromatic compounds, pentaazatricyclic derivatives, and methoxy-substituted molecules.

Uniqueness

What sets N-(2,5-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide apart is its unique combination of functional groups and structural features, which could confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22F2N6O2S

Molecular Weight

472.5 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H22F2N6O2S/c1-32-15-5-2-13(3-6-15)17-11-19-21-26-27-22(29(21)8-9-30(19)28-17)33-12-20(31)25-18-10-14(23)4-7-16(18)24/h2-10,17,19,21,26,28H,11-12H2,1H3,(H,25,31)

InChI Key

UTAGEWAUGMIMMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=C(C=CC(=C5)F)F

Origin of Product

United States

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